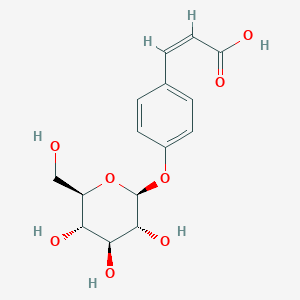

4-O-beta-Glucopyranosyl-cis-coumaric acid

Description

4'-O-beta-D-glucosyl-cis-p-coumaric acid is a natural product found in Acanthus ilicifolius, Breynia rostrata, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Reserves of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and potential biological significance of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid. This compound, a glycoside of p-coumaric acid, is a subject of growing interest within the scientific community for its potential therapeutic applications. This document summarizes the current knowledge, presents available data in a structured format, and offers detailed experimental insights to facilitate further research and development.

Natural Occurrences of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid has been identified in a select number of plant species, indicating its specific and potentially significant role in plant metabolism. The primary natural sources identified in the scientific literature are detailed below.

Table 1: Natural Sources of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Acanthus ilicifolius L. | Acanthaceae | Aerial parts | [1] |

| Nelumbo nucifera Gaertn. | Nelumbonaceae | Not specified | |

| Medicago truncatula Gaertn. | Fabaceae | Not specified | |

| Breynia rostrata Merr. | Phyllanthaceae | Not specified | [2] |

Note: Quantitative data on the concentration of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in these sources is currently limited in publicly available literature.

Experimental Protocols: Isolation and Identification

The isolation and characterization of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid from natural sources require a multi-step approach involving extraction, chromatography, and spectroscopic analysis. The following is a representative protocol based on the successful isolation from Acanthus ilicifolius.[1]

Extraction

A general workflow for the extraction of phenolic compounds from plant material is outlined below.

Caption: General workflow for the extraction of phenolic compounds.

Methodology:

-

Plant Material Preparation: The aerial parts of the plant are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the target molecule.

Caption: Chromatographic workflow for the isolation of the target compound.

Methodology:

-

Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound (typically the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with elution gradients of solvents like chloroform-methanol or methanol-water.

-

Preparative HPLC: Fractions enriched with the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the chemical structure, including the stereochemistry of the glycosidic bond and the coumaric acid moiety.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to observe the characteristic absorption maxima of the p-coumaric acid chromophore.

Potential Signaling Pathways and Biological Activities

While research specifically on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is still emerging, the biological activities of its aglycone, p-coumaric acid, are well-documented. p-Coumaric acid is known to possess antioxidant and anti-inflammatory properties.[3] These activities are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

It is hypothesized that 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid may act as a prodrug, being hydrolyzed in vivo to release the active p-coumaric acid. Alternatively, the glycoside itself may possess unique biological activities. The diagram below illustrates a plausible, though not yet definitively confirmed for the glycoside, anti-inflammatory signaling pathway.

Caption: Hypothesized anti-inflammatory signaling pathway.

Further research is imperative to elucidate the specific molecular targets and mechanisms of action of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and to validate its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate and support these future investigations.

References

A Technical Guide to the Biosynthesis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. This document details the multi-step pathway, encompassing the formation of its precursor, trans-p-coumaric acid, the critical isomerization to the cis-conformation, and the final enzymatic glucosylation. This guide is intended to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Overview of the Biosynthetic Pathway

The biosynthesis of 4-O-beta-Glucopyranosyl-cis-coumaric acid is a three-stage process:

-

Formation of trans-p-coumaric acid: This initial step involves the conversion of the amino acid L-tyrosine or L-phenylalanine into trans-p-coumaric acid through well-established enzymatic pathways.

-

trans- to cis-Isomerization: The trans-isomer of p-coumaric acid is then converted to the cis-isomer. This conversion is primarily achieved through photoisomerization induced by ultraviolet (UV) light. While enzymatic isomerization in some biological contexts has been suggested, a specific enzyme for this reaction in this pathway is not well-characterized.

-

Glucosylation of cis-p-coumaric acid: In the final step, a glucose moiety is attached to the hydroxyl group of cis-p-coumaric acid, a reaction catalyzed by the specific enzyme cis-p-coumarate glucosyltransferase.

Below is a detailed exploration of each of these stages.

Stage 1: Biosynthesis of trans-p-coumaric Acid

The precursor molecule, trans-p-coumaric acid, is synthesized in plants and microorganisms via two primary routes originating from aromatic amino acids.

The L-Tyrosine Pathway

A direct enzymatic route to trans-p-coumaric acid is from L-tyrosine, catalyzed by the enzyme Tyrosine Ammonia-Lyase (TAL) (EC 4.3.1.23). This enzyme facilitates the non-oxidative deamination of L-tyrosine.

The L-Phenylalanine Pathway

Alternatively, trans-p-coumaric acid can be synthesized from L-phenylalanine in a two-step process:

-

Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.24) first catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid to produce trans-p-coumaric acid.

Diagram of trans-p-coumaric acid Biosynthesis

chemical structure and properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid

An In-depth Technical Guide to 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid

Introduction

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family.[1][2] It is a glycoside derivative of p-coumaric acid, where a beta-D-glucose molecule is attached to the hydroxyl group at the 4th position of the p-coumaric acid backbone.[3] This compound and its trans-isomer are found in various plants, where they play roles in secondary metabolism.[1][4] Due to the biological activities associated with p-coumaric acid and its derivatives, this molecule is of significant interest to researchers in the fields of natural products, pharmacology, and drug development.[5][6]

Chemical Structure and Identification

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid consists of a p-coumaric acid moiety linked to a beta-D-glucopyranose unit via an O-glycosidic bond. The "cis" designation refers to the stereochemistry of the double bond in the propenoic acid side chain.

Key Identifiers:

-

IUPAC Name: (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid[3]

-

SMILES: C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3]

-

InChI Key: LJFYQZQUAULRDF-LSSWKVNRSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C15H18O8 | [3][7] |

| Molecular Weight | 326.30 g/mol | [3][7] |

| Melting Point | >117°C (decomposition) | [8] |

| CAS Number | 117405-48-8 | [3][8] |

Biological Activities and Signaling Pathways

p-Coumaric acid and its conjugates, including 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, have been reported to exhibit a range of biological activities. These include antioxidant, anti-inflammatory, and anti-cancer properties.[1] The anti-cancer effects of p-coumaric acid have been linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[1] Specifically, p-coumaric acid has been shown to inhibit the ERK and AKT pathways, which are often dysregulated in cancer, and to activate pro-apoptotic factors.[1]

Caption: Anti-cancer signaling of p-coumaric acid.

Experimental Protocols

Isolation and Purification

The isolation of p-coumaric acid and its glycosides from plant material often involves solvent extraction followed by chromatographic separation. A general protocol for the isolation of p-coumaric acid from a plant matrix is as follows:

-

Extraction:

-

The dried and powdered plant material is subjected to successive extraction using a Soxhlet apparatus with methanol.[9] Methanol is chosen for its ability to extract phenolic compounds and its protective role against oxidation.[10]

-

The resulting homogenate is filtered, and the filtrate is centrifuged to remove solid particles.[9]

-

The supernatant is then concentrated under reduced pressure using a rotary evaporator.[9]

-

-

Purification by Preparative Thin-Layer Chromatography (TLC):

-

The concentrated extract is spotted onto a preparative TLC plate coated with silica gel GF254.[9]

-

The plate is developed in a saturated chamber using a mobile phase such as chloroform:methanol:formic acid (e.g., in a 95:5:1 v/v/v ratio).[9]

-

The band corresponding to the compound of interest, identified by comparison with a standard or by UV visualization, is scraped from the plate.

-

The compound is then eluted from the silica gel using a suitable solvent, filtered, and dried.

-

Characterization and Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the characterization and quantification of p-coumaric acid and its derivatives.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[10][11]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v) can be employed.[10][11]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[10][11]

-

Detection: UV detection at a wavelength of 310 nm is suitable for p-coumaric acid.[10][11]

-

-

Quantification:

-

A calibration curve is constructed by injecting known concentrations of a standard solution of the compound.

-

The concentration of the compound in the sample extract is determined by comparing its peak area to the calibration curve.

-

Biosynthesis

The biosynthesis of p-coumaric acid in plants and microorganisms occurs through the shikimate pathway.[12] The final step in the formation of p-coumaric acid is the deamination of L-tyrosine, a reaction catalyzed by the enzyme tyrosine ammonia-lyase (TAL).[12] The glucosylation to form 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is catalyzed by a glucosyltransferase, which transfers a glucose moiety from a donor like UDP-glucose to the hydroxyl group of p-coumaric acid.

Caption: Biosynthesis of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.

Conclusion

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a natural product with a well-defined chemical structure and interesting biological properties. The experimental protocols for its isolation, characterization, and quantification are well-established, providing a solid foundation for further research. Its role in plant biochemistry and its potential pharmacological applications make it a valuable target for continued investigation by researchers in natural products chemistry, pharmacology, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for cis-p-Coumaric acid (HMDB0030677) [hmdb.ca]

- 3. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. 4-O-beta-Glucopyranosyl-cis-couMaric acid | 117405-48-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological insights into 4-O-beta-D-glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. While this specific cis-isomer has been identified in various plant species, detailed information regarding its initial discovery and specific biological activities remains an area of active research. This document synthesizes the available information on its natural sources and provides generalized experimental protocols for its isolation, drawing from methodologies used for similar compounds.

Introduction

4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a glycosidic derivative of cis-p-coumaric acid. As a member of the hydroxycinnamic acid family, it is of interest to researchers for its potential bioactivity, which may be influenced by its stereochemistry and glycosylation. This compound has been reported in several plant species, notably in the aquatic plant Nelumbo nucifera (lotus), as well as in Acanthus ilicifolius and Breynia rostrata. The presence of the glucose moiety can significantly impact its solubility, stability, and pharmacokinetic profile compared to its aglycone counterpart.

Physicochemical Properties

A summary of the key physicochemical properties of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is presented in Table 1. This data is essential for the design of effective extraction, isolation, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₈ | PubChem |

| Molecular Weight | 326.30 g/mol | PubChem |

| CAS Number | 117405-48-8 | ChemicalBook[1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in polar organic solvents and sparingly soluble in water. |

Experimental Protocols: Isolation and Purification

General Extraction and Fractionation Workflow

The isolation process typically begins with the extraction of the plant material, followed by fractionation to separate compounds based on their polarity.

Caption: General workflow for the extraction and fractionation of phenolic glycosides.

Detailed Protocol for Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Nelumbo nucifera) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

Chromatographic Purification

Further purification of the n-butanol fraction is necessary to isolate the target compound. This typically involves a combination of column chromatography techniques.

Caption: Multi-step chromatographic purification workflow for the isolation of the target compound.

Detailed Protocol for Chromatographic Purification

-

Initial Column Chromatography: Subject the dried n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20) or Sephadex LH-20. Elute with a stepwise gradient of methanol in water (from 0% to 100% methanol).

-

Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualizing under UV light. Pool the fractions containing the compound of interest.

-

Silica Gel Chromatography: Further purify the pooled fractions using silica gel column chromatography with a gradient elution system, such as chloroform:methanol or ethyl acetate:methanol.

-

Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column. An isocratic or gradient elution with a mobile phase of acetonitrile and water (with a small percentage of formic acid for better peak shape) is typically used.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure, including the stereochemistry of the glycosidic bond and the double bond. 2D NMR techniques (COSY, HMQC, HMBC) will be crucial for complete structural assignment.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 4-O-beta-D-glucopyranosyl-cis-coumaric acid. However, based on the known activities of its aglycone, p-coumaric acid, and other related phenolic compounds, several potential areas of investigation can be proposed.

p-Coumaric acid is known to possess antioxidant, anti-inflammatory, and anticancer properties. The glycosylation in 4-O-beta-D-glucopyranosyl-cis-coumaric acid may modulate these activities.

A proposed logical relationship for the biological action of phenolic compounds like the one is outlined below.

Caption: Postulated biological activities based on related compounds.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 4-O-beta-D-glucopyranosyl-cis-coumaric acid.

Quantitative Data

As of the date of this guide, specific quantitative data regarding the yield, purity, and biological activity (e.g., IC50 values) of 4-O-beta-D-glucopyranosyl-cis-coumaric acid from published studies are not available. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 2: Isolation and Purification Yield

| Step | Starting Material (g) | Final Product (mg) | Yield (%) | Purity (%) |

| Crude Extraction | ||||

| n-Butanol Fraction | ||||

| Column Chromatography 1 | ||||

| Column Chromatography 2 | ||||

| Preparative HPLC |

Table 3: Biological Activity

| Assay | Cell Line / Target | IC50 / EC50 (µM) | Positive Control |

| DPPH Radical Scavenging | - | Ascorbic Acid | |

| Nitric Oxide Inhibition | RAW 264.7 | L-NAME | |

| Cytotoxicity (MTT Assay) | e.g., HeLa, MCF-7 | Doxorubicin |

Conclusion and Future Directions

4-O-beta-D-Glucopyranosyl-cis-coumaric acid represents an intriguing natural product with potential for further scientific investigation. This guide provides a foundational framework for its isolation and characterization. The lack of detailed published data highlights a significant research gap. Future studies should focus on:

-

Definitive Isolation and Characterization: Publishing a comprehensive study detailing the first isolation of this compound from a natural source, including complete spectroscopic data.

-

Quantitative Biological Evaluation: Systematically evaluating its antioxidant, anti-inflammatory, anticancer, and other biological activities to determine its potency and efficacy.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which it exerts its biological effects.

-

Comparative Studies: Comparing the bioactivity of the cis-isomer with its trans-isomer and the aglycone to understand the structure-activity relationship.

By addressing these research areas, the scientific community can unlock the full potential of 4-O-beta-D-glucopyranosyl-cis-coumaric acid for applications in human health and drug development.

References

In-Depth Spectroscopic and Structural Analysis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and structural elucidation of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Spectroscopic Data

The structural confirmation of 4-O-beta-Glucopyranosyl-cis-coumaric acid relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₈ | [1] |

| Molecular Weight | 326.30 g/mol | [1] |

| Exact Mass | 326.10016753 Da | [1] |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the molecule. The following data were reported for (Z)-4-coumaric acid 4-O-β-D-glucopyranoside isolated from Acanthus ilicifolius.[2][3]

Table 1: ¹H NMR Spectroscopic Data (CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| cis-Coumaroyl moiety | |||

| 2, 6 | 7.64 | d | 8.5 |

| 3, 5 | 7.08 | d | 8.5 |

| 7 | 6.81 | d | 13.0 |

| 8 | 5.82 | d | 13.0 |

| β-Glucopyranosyl moiety | |||

| 1' | 4.95 | d | 7.5 |

| 2' | 3.52 | m | |

| 3' | 3.48 | m | |

| 4' | 3.45 | m | |

| 5' | 3.41 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.72 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)

| Position | δC (ppm) |

| cis-Coumaroyl moiety | |

| 1 | 130.2 |

| 2, 6 | 131.8 |

| 3, 5 | 117.5 |

| 4 | 159.2 |

| 7 | 144.1 |

| 8 | 118.1 |

| 9 | 169.5 |

| β-Glucopyranosyl moiety | |

| 1' | 102.3 |

| 2' | 75.0 |

| 3' | 77.9 |

| 4' | 71.4 |

| 5' | 78.3 |

| 6' | 62.6 |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the isolation and spectroscopic analysis of natural products of this class.

Isolation and Purification

The aerial parts of the plant material are typically dried, powdered, and extracted with methanol (MeOH). The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction containing the target compound (often the EtOAc or n-BuOH fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Mass Spectrometry

Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) in negative or positive ion mode. High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and elemental composition.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The purified compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the structure of the molecule.

Structural Elucidation and Visualization

The structure of 4-O-beta-Glucopyranosyl-cis-coumaric acid is elucidated by interpreting the spectroscopic data. The key features are:

-

The characteristic AB system in the ¹H NMR spectrum with a coupling constant of approximately 13.0 Hz for the olefinic protons (H-7 and H-8) confirms the cis (or Z) configuration of the double bond.

-

The signals in the aromatic region of the ¹H NMR spectrum, showing an AA'BB' system, indicate a 1,4-disubstituted benzene ring.

-

The anomeric proton signal of the glucose unit appears as a doublet with a coupling constant of around 7.5 Hz, which is characteristic of a β-anomeric configuration.

-

2D NMR experiments, such as HMBC, would show a correlation between the anomeric proton (H-1') of the glucose moiety and the C-4 of the coumaric acid moiety, confirming the O-glycosidic linkage at this position.

Below is a diagram illustrating the structural connectivity of 4-O-beta-Glucopyranosyl-cis-coumaric acid.

Caption: Structure of 4-O-beta-Glucopyranosyl-cis-coumaric acid.

References

A Comprehensive Technical Review of 4-O-beta-Glucopyranosyl-cis-coumaric Acid: Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-beta-Glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is the cis-isomer of the more commonly studied trans-p-coumaric acid glucoside. While extensive research has focused on the biological activities of p-coumaric acid and its trans-isomers, the unique biological profile of the cis-glucoside is an emerging area of scientific interest. This technical guide provides an in-depth analysis of the known and potential biological activities of 4-O-beta-Glucopyranosyl-cis-coumaric acid, with a focus on its anti-inflammatory and other therapeutic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Core Biological Activities

The biological activities of 4-O-beta-Glucopyranosyl-cis-coumaric acid are primarily linked to its anti-inflammatory and enzyme-inhibitory properties. While direct studies on this specific molecule are limited, research on closely related compounds, particularly its aglycone (p-coumaric acid), provides a strong foundation for understanding its potential therapeutic effects.

Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential of 4-O-beta-Glucopyranosyl-cis-coumaric acid stems from its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies.

While specific IC50 values for nitric oxide inhibition by 4-O-beta-Glucopyranosyl-cis-coumaric acid are not yet available in the literature, the known inhibitory effect suggests a mechanism that likely involves the modulation of key inflammatory signaling pathways.

Inhibition of Cytochrome P450 Enzymes

4-O-beta-Glucopyranosyl-cis-coumaric acid has been shown to inhibit certain cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents.

A study investigating the inhibitory activity of 4-O-beta-Glucopyranosyl-cis-coumaric acid on rat liver microsomes provided the following quantitative data[1]:

| Enzyme | Inhibition Type | Inhibition Constant (Ki) (μmol L-1) |

| CYP3A4 | Anti-competitive | 5.56[1] |

| CYP1A2 | Anti-competitive | 19.91[1] |

These findings indicate a moderate inhibitory effect on CYP3A4 and a weaker effect on CYP1A2, suggesting a potential for drug interactions that should be considered in any therapeutic application.

Potential Therapeutic Applications

Based on its known anti-inflammatory properties and the broader activities of related coumaric acid derivatives, 4-O-beta-Glucopyranosyl-cis-coumaric acid holds promise for several therapeutic areas.

Anti-Cancer Potential

While direct studies on the anti-cancer activity of 4-O-beta-Glucopyranosyl-cis-coumaric acid are lacking, its aglycone, p-coumaric acid, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon cancer[2][3]. The mechanisms often involve the modulation of cell cycle and induction of apoptosis. Further research is warranted to investigate if the cis-glucoside derivative retains or possesses enhanced anti-cancer properties.

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant activities. p-Coumaric acid exhibits potent free radical scavenging and antioxidant effects[4][5]. It is plausible that 4-O-beta-Glucopyranosyl-cis-coumaric acid also possesses antioxidant properties, which would contribute to its overall therapeutic potential by mitigating oxidative stress, a key factor in many chronic diseases.

Signaling Pathways

The anti-inflammatory effects of coumaric acid derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for 4-O-beta-Glucopyranosyl-cis-coumaric acid is not yet available, the established mechanisms for p-coumaric acid provide a strong hypothetical framework.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). p-Coumaric acid has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages[6][7]. This inhibition is typically achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. p-Coumaric acid has been demonstrated to suppress the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli[6][8]. By inhibiting these kinases, the downstream activation of transcription factors that drive inflammatory gene expression is reduced.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of 4-O-beta-Glucopyranosyl-cis-coumaric acid.

Inhibition of Nitric Oxide Production in Macrophages

This assay is fundamental for evaluating the anti-inflammatory potential of the compound.

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

The cells are then pre-treated with various concentrations of 4-O-beta-Glucopyranosyl-cis-coumaric acid for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce nitric oxide production.

2. Nitrite Quantification (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

50 μL of the supernatant is mixed with 50 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in cell culture supernatants or biological fluids.

1. Sample Preparation:

-

Cell culture supernatants are collected from cells treated as described in the nitric oxide inhibition assay.

-

Samples may need to be diluted to fall within the detection range of the assay.

2. ELISA Procedure (Sandwich ELISA):

-

A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).

-

The plate is washed, and non-specific binding sites are blocked.

-

The prepared samples and standards of known cytokine concentrations are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

-

The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion and Future Directions

4-O-beta-Glucopyranosyl-cis-coumaric acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. Its demonstrated ability to inhibit nitric oxide production and modulate the activity of key drug-metabolizing enzymes highlights its biological significance. The inferred mechanisms of action, through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid basis for further investigation.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Determining the IC50 values for the inhibition of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) is crucial for understanding the potency of 4-O-beta-Glucopyranosyl-cis-coumaric acid.

-

Antioxidant Capacity: A thorough evaluation of its antioxidant potential using standard assays such as DPPH and ORAC will provide a more complete biological profile.

-

Comparative Studies: Directly comparing the anti-inflammatory and antioxidant activities of the cis- and trans-isomers of 4-O-beta-Glucopyranosyl-coumaric acid will elucidate the impact of stereochemistry on its biological function.

-

In Vivo Studies: Preclinical animal models of inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.

-

Signaling Pathway Elucidation: Detailed molecular studies are needed to confirm the precise mechanisms by which 4-O-beta-Glucopyranosyl-cis-coumaric acid modulates the NF-κB and MAPK pathways.

By addressing these research gaps, the full therapeutic potential of 4-O-beta-Glucopyranosyl-cis-coumaric acid can be unlocked, paving the way for its potential application in the management of inflammatory and other chronic diseases.

References

- 1. Inhibitory effect of quercetin-3-O-α-rhamnoside, p-coumaric acid, phloridzin and 4-O-β-glucopyranosyl-cis-coumaric acid on rats liver microsomes cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Preliminary In Vitro Studies of 4-O-beta-D-glucopyranosyl-cis-coumaric acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, p-coumaric acid (p-CA), and its conjugates. The experimental protocols and potential signaling pathways described herein are based on established methodologies for assessing the antioxidant and anti-inflammatory properties of phenolic compounds and should be adapted and validated for the specific compound of interest.

Introduction

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenolic acid derivative. It belongs to the family of hydroxycinnamic acids, which are widely distributed in the plant kingdom.[1] The parent compound, p-coumaric acid, and its various conjugates have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Glycosylation, the attachment of a sugar moiety, can significantly impact the bioavailability, stability, and biological activity of phenolic compounds. This technical guide focuses on the potential in vitro antioxidant and anti-inflammatory properties of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, providing detailed experimental protocols and exploring the likely underlying signaling pathways.

Potential In Vitro Biological Activities

Based on the known bioactivities of p-coumaric acid and its derivatives, 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is hypothesized to possess significant antioxidant and anti-inflammatory effects.

Antioxidant Activity

Phenolic compounds like p-coumaric acid exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation.[1] In vitro studies have demonstrated the potent antioxidant capacity of p-coumaric acid.[3] For instance, at a concentration of 45 µg/mL, p-coumaric acid was found to inhibit lipid peroxidation by 71.2%.[3]

Table 1: Illustrative Antioxidant Activity of p-Coumaric Acid

| Assay | Compound | Concentration | % Inhibition/Activity | Reference |

| Lipid Peroxidation | p-Coumaric Acid | 45 µg/mL | 71.2% | [3] |

| DPPH Radical Scavenging | p-Coumaric Acid | Not specified | Effective | [3] |

| ABTS Radical Scavenging | p-Coumaric Acid | Not specified | Effective | [3] |

| Ferrous Ion (Fe2+) Chelating | p-Coumaric Acid | 50 µg/mL | 52.22% | [4] |

Anti-inflammatory Activity

p-Coumaric acid has been shown to exhibit anti-inflammatory properties by interfering with key inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.[1] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which produce nitric oxide (NO), a key inflammatory mediator.

Table 2: Illustrative Anti-inflammatory Activity of p-Coumaric Acid Conjugates

| Assay | Compound | Cell Line | Concentration | Effect | Reference |

| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | A549 (Lung Cancer) | IC50: 37.73 µg/mL | High anti-proliferative activity | [5] |

| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | NCI-H1299 (Lung Cancer) | IC50: 50.6 µg/mL | High anti-proliferative activity | [5] |

| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | HCC827 (Lung Cancer) | IC50: 62.0 µg/mL | High anti-proliferative activity | [5] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antioxidant and anti-inflammatory potential of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (4-O-beta-D-glucopyranosyl-cis-p-coumaric acid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compound and Control: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the test compound and the positive control to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the test compound or positive control at different concentrations.

-

Add the DPPH solution to each well.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.

-

IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[9][10]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (4-O-beta-D-glucopyranosyl-cis-p-coumaric acid)

-

Positive control (e.g., L-NMMA, a known iNOS inhibitor)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[10]

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Include a control group with cells treated with LPS only and a vehicle control group.

-

-

Nitrite Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[12]

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Potential Signaling Pathways

The anti-inflammatory effects of p-coumaric acid and its derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] p-Coumaric acid has been shown to inhibit the activation of NF-κB.[1]

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[15] LPS can activate MAPK pathways, which in turn can lead to the activation of transcription factors, such as AP-1, that are involved in the expression of pro-inflammatory genes.[16] The modulation of MAPK pathways is another potential mechanism by which 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid may exert its anti-inflammatory effects.

Caption: Hypothesized Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

While direct experimental data for 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is currently limited, the extensive research on its parent compound, p-coumaric acid, and related conjugates strongly suggests its potential as a valuable bioactive molecule with antioxidant and anti-inflammatory properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to initiate in vitro investigations into the specific biological activities of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid to perform these in vitro assays and elucidate its precise mechanisms of action. Such research will be instrumental in unlocking the therapeutic potential of this natural product for applications in pharmaceuticals and nutraceuticals.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 15. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

The Enigmatic Role of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid in Plant Metabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic glycoside found in various plant species. As a derivative of p-coumaric acid, a central intermediate in the phenylpropanoid pathway, this molecule is situated at a critical metabolic crossroads. The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of secondary metabolites essential for plant growth, development, and defense, including lignin, flavonoids, and coumarins. While the roles of its aglycone, p-coumaric acid, in plant stress responses are increasingly understood, the specific functions of its cis-isomer glucoside remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 4-O-beta-D-glucopyranosyl-cis-coumaric acid, including its biosynthesis, potential roles in plant metabolism and stress responses, and detailed experimental protocols for its study. The conspicuous absence of quantitative data on its abundance in plant tissues and its response to environmental stimuli highlights a significant research gap and a promising avenue for future investigation.

Introduction

Plants produce a diverse arsenal of specialized metabolites to interact with their environment. Among these, phenylpropanoids represent a major class of compounds derived from the shikimate pathway. The precursor for this vast array of molecules is phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. The isomerization of the more stable trans-p-coumaric acid to cis-p-coumaric acid, often induced by UV radiation, adds another layer of complexity and potential for functional diversification. Glycosylation, the attachment of sugar moieties to these molecules, is a common modification that alters their solubility, stability, and biological activity.

4-O-beta-D-Glucopyranosyl-cis-coumaric acid is one such glycoside, formed by the attachment of a glucose molecule to the hydroxyl group of cis-p-coumaric acid. Its presence has been reported in a variety of plant species, suggesting a conserved, yet undefined, role in plant physiology.[1] This whitepaper aims to synthesize the available information on this intriguing molecule, providing a foundation for future research into its metabolic significance and potential applications.

Biosynthesis of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid

The biosynthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is intrinsically linked to the general phenylpropanoid pathway.

The Phenylpropanoid Pathway: A Precursor Factory

The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce trans-p-coumaric acid. This is then activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

The Isomerization Step: A Gateway to Novel Functions

The formation of the cis-isomer of p-coumaric acid is a key step. While the trans-isomer is generally more stable and abundant, the conversion to the cis-form can be catalyzed by enzymes or induced by environmental factors such as UV light.[2] This isomerization is significant as the two isomers can have distinct biological activities.

The Glucosylation Step: Adding a Sugar Tag

The final step in the formation of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is the glucosylation of cis-p-coumaric acid. This reaction is catalyzed by a specific UDP-glucose:cis-p-coumarate glucosyltransferase (EC 2.4.1.209) .[3] This enzyme utilizes UDP-glucose as the activated sugar donor to attach a glucose moiety to the 4-hydroxyl group of cis-p-coumaric acid.[3]

Potential Roles in Plant Metabolism and Stress Response

While direct evidence for the physiological role of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is scarce, its function can be inferred from the known activities of its precursors and related compounds.

Role in Plant Development

p-Coumaric acid and its derivatives are integral components of the plant cell wall, contributing to lignin and suberin biosynthesis. The glucosylation of cis-p-coumaric acid may serve as a mechanism for its storage and transport to specific tissues where it can be hydrolyzed to release the active aglycone for incorporation into these structural polymers.

Involvement in Biotic Stress Responses

Phenylpropanoids are well-known for their roles in plant defense against pathogens. p-Coumaric acid has been shown to possess antimicrobial properties and can accumulate in response to infection. Glycosylation can modulate the bioactivity of such defense compounds, and in some cases, the glycosylated form is the active molecule recognized by pathogens or involved in signaling. The glucosylation of cis-p-coumaric acid could therefore be a part of a plant's chemical defense strategy.

Response to Abiotic Stress

The accumulation of phenylpropanoids is a common plant response to various abiotic stresses, including UV radiation, drought, and nutrient deficiency. The isomerization of trans- to cis-p-coumaric acid is directly influenced by UV light, suggesting a role for the cis-isomer and its derivatives in UV protection.[2] Furthermore, the application of p-coumaric acid has been shown to alleviate the effects of salt stress in some plant species.[3] The glucosylated form could act as a readily available pool of this protective compound during stress conditions.

Quantitative Data: A Research Frontier

A thorough review of the existing literature reveals a significant lack of quantitative data on the concentration of 4-O-beta-D-glucopyranosyl-cis-coumaric acid in different plant tissues and under various environmental conditions. This represents a major gap in our understanding of the metabolic importance of this compound. Future research should focus on developing and applying sensitive analytical methods to quantify this molecule in a range of plant species and in response to biotic and abiotic stimuli.

Table 1: Known Occurrences of 4-O-beta-D-Glucopyranosyl-cis-coumaric acid in the Plant Kingdom

| Plant Species | Family | Reference |

| Acanthus ilicifolius | Acanthaceae | [1] |

| Breynia rostrata | Phyllanthaceae | [1] |

| Nelumbo nucifera | Nelumbonaceae | |

| Medicago truncatula | Fabaceae |

Note: This table is not exhaustive and represents a snapshot of currently available data.

Experimental Protocols

Extraction of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid from Plant Tissues

References

An In-depth Technical Guide to 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-beta-D-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside, is a derivative of p-coumaric acid, a well-studied hydroxycinnamic acid. This technical guide provides a comprehensive overview of the current knowledge on 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its related derivatives. The document details its chemical properties, natural occurrence, and presents available data on its biological activities, with a focus on its potential anti-inflammatory and antioxidant effects. This guide also outlines experimental protocols for the isolation and analysis of this compound and explores its putative interactions with key cellular signaling pathways, namely the NF-κB and MAPK pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a glycosylated form of cis-p-coumaric acid. As a member of the hydroxycinnamic acid family, it is found in various plant species. The addition of a glucose moiety to the coumaric acid backbone significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. While the aglycone, p-coumaric acid, has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, the biological activities of its glycosylated derivatives are less well-characterized. This guide aims to consolidate the existing information on 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its derivatives to facilitate further research and development.

Chemical and Physical Properties

4-O-beta-D-Glucopyranosyl-cis-coumaric acid is characterized by the presence of a cis-configured double bond in the propenoic acid side chain, which is attached to a phenol ring glycosidically linked to a beta-D-glucose molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₈ | [1][2][3] |

| Molecular Weight | 326.30 g/mol | [1][2][3] |

| CAS Number | 117405-48-8 | [2][4] |

| Appearance | Solid (presumed) | |

| Solubility | Expected to have higher water solubility than its aglycone | |

| Synonyms | (2Z)-3-[4-(β-D-glucopyranosyloxy)phenyl]acrylic acid, cis-p-Coumaric acid 4-O-β-D-glucoside | [1] |

Derivatives of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid

Derivatives of 4-O-beta-D-glucopyranosyl-cis-coumaric acid are primarily formed through modifications of the glucose moiety or the coumaric acid backbone. These modifications can include:

-

Acylation: Esterification of the hydroxyl groups of the glucose unit with small aliphatic or aromatic acids. An example is 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acid, which has shown anti-proliferative activity.[5]

-

Glycosylation: Attachment of additional sugar units to the glucose moiety, forming di- or oligosaccharides. An example is cis-p-Coumaric acid 4-[apiosyl-(1->2)-glucoside].[6]

-

Isomerization: The cis/trans isomerization of the double bond in the coumaric acid moiety is a key transformation, with the trans-isomer often being the more stable and abundant form in nature.

The synthesis of these derivatives can be achieved through both chemical and enzymatic methods. Enzymatic synthesis, utilizing glycosidases and transglycosidases, offers a regioselective and stereoselective approach to glycosylation.[7][8][9]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is limited, its potential can be inferred from studies on its aglycone and other related derivatives. The primary reported activity is its inhibitory effect on lipopolysaccharide-induced nitric oxide production, suggesting anti-inflammatory potential.[4]

Anti-inflammatory Activity

The aglycone, p-coumaric acid, has demonstrated significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models.[5]

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| p-Coumaric acid | LPS-induced inflammation | RAW 264.7 macrophages | NO, iNOS, COX-2, TNF-α, IL-1β expression | Inhibition | |

| p-Coumaric acid | Adjuvant-induced arthritis | Rats | TNF-α, circulating immune complexes | Reduction |

Antioxidant Activity

p-Coumaric acid is a known antioxidant. Its ability to scavenge free radicals and chelate metal ions has been documented in various antioxidant assays.[5]

| Compound | Assay | Result | Reference |

| p-Coumaric acid | DPPH radical scavenging | Effective scavenging | |

| p-Coumaric acid | ABTS radical scavenging | Effective scavenging | |

| p-Coumaric acid | Ferric reducing antioxidant power (FRAP) | Reducing power demonstrated | |

| p-Coumaric acid | Lipid peroxidation inhibition | Inhibition of lipid peroxidation |

Anticancer Activity

A derivative, 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA, has shown anti-proliferative activity against lung cancer cell lines.[5]

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA | A549 (Lung cancer) | 37.73 | [5] |

| NCI-H1299 (Lung cancer) | 50.6 | [5] | |

| HCC827 (Lung cancer) | 62.0 | [5] |

Experimental Protocols

Isolation of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid from Plant Material

The following protocol is a general guideline for the isolation of phenolic glucosides from plant sources and can be adapted for 4-O-beta-D-glucopyranosyl-cis-coumaric acid.

Objective: To extract and purify 4-O-beta-D-glucopyranosyl-cis-coumaric acid from a plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (80% aqueous solution)

-

n-Hexane

-

Ethyl acetate

-

Water (deionized)

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)

-

Solvents for HPLC (acetonitrile, water, formic acid or acetic acid)

Procedure:

-

Extraction: a. Macerate the powdered plant material with 80% aqueous methanol or ethanol at room temperature for 24-48 hours. b. Filter the extract and repeat the extraction process with fresh solvent. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

-

Liquid-Liquid Partitioning: a. Defat the aqueous extract by partitioning with n-hexane to remove nonpolar compounds. b. Subsequently, partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity. The target compound is expected to remain in the aqueous phase due to its high polarity.

-

Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with water to remove highly polar impurities. d. Elute the phenolic compounds with increasing concentrations of methanol in water.

-

Preparative HPLC: a. Further purify the fractions containing the target compound using a preparative HPLC system with a C18 column. b. Use a gradient elution with a mobile phase consisting of water (with 0.1% formic or acetic acid) and acetonitrile. c. Collect the fractions corresponding to the peak of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, identified by analytical HPLC and/or LC-MS. d. Lyophilize the purified fractions to obtain the solid compound.

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of 4-O-beta-D-glucopyranosyl-cis-coumaric acid.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

Objective: To determine the free radical scavenging activity of 4-O-beta-D-glucopyranosyl-cis-coumaric acid.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (4-O-beta-D-glucopyranosyl-cis-coumaric acid)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Assay: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test compound or positive control to the wells. c. For the blank, add methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the DPPH solution without the test compound.

-

Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram of the DPPH Assay Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathway Interactions

While direct evidence for the modulation of signaling pathways by 4-O-beta-D-glucopyranosyl-cis-coumaric acid is lacking, the activities of its aglycone, p-coumaric acid, suggest potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. p-Coumaric acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is plausible that 4-O-beta-D-glucopyranosyl-cis-coumaric acid, either directly or after hydrolysis to its aglycone, could exert anti-inflammatory effects through the modulation of this pathway.

Diagram of the Hypothesized NF-κB Pathway Inhibition:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play a role in inflammation. p-Coumaric acid has been reported to modulate MAPK signaling. A synthetic derivative of hydroxycinnamic acid, α-cyano-4-hydroxycinnamate, has been shown to stimulate the p38 signaling pathway.[10] The effect of 4-O-beta-D-glucopyranosyl-cis-coumaric acid on these pathways warrants further investigation.

Diagram of the Potential MAPK Pathway Interaction:

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

4-O-beta-D-Glucopyranosyl-cis-coumaric acid represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress. However, the current body of research on this specific compound is limited. Future research should focus on:

-

Systematic evaluation of biological activities: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, and other pharmacological effects of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and obtaining quantitative data such as IC₅₀ and EC₅₀ values.

-

Elucidation of mechanisms of action: Investigating the direct effects of the glycoside on key signaling pathways, including NF-κB and MAPK, to understand its molecular mechanisms.

-

Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-O-beta-D-glucopyranosyl-cis-coumaric acid to understand its fate in the body and its potential for systemic effects.

-

Synthesis of novel derivatives: Exploring the synthesis of new derivatives to enhance biological activity and improve pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its therapeutic potential.

References

- 1. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-O-beta-Glucopyranosyl-cis-coumaric acid | CAS: 117405-48-8 | ChemNorm [chemnorm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-O-beta-Glucopyranosyl-cis-couMaric acid | 117405-48-8 [chemicalbook.com]

- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-p-Coumaric acid 4-[apiosyl-(1->2)-glucoside] | C20H26O12 | CID 131752145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Enzymatic synthesis of phenolic acid glucosyl esters to test activities on cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, a phenylpropanoid glycoside. Given the limited direct research on the stability of this specific cis-isomer, this document synthesizes information from studies on closely related compounds, including its trans-isomer and other hydroxycinnamic acid derivatives. It outlines the expected degradation pathways and provides detailed experimental protocols for researchers to conduct robust stability assessments.

Core Concepts in Stability

4-O-beta-D-Glucopyranosyl-cis-coumaric acid belongs to the class of phenylpropanoid glycosides. Its stability is influenced by the inherent characteristics of the p-coumaric acid backbone and the attached glucose moiety. The primary factors governing its degradation are pH, temperature, and exposure to light.

-

Isomerization : The cis-configuration of the double bond in the coumaric acid chain is generally less stable than the corresponding trans-isomer. The thermal equilibrium for cinnamic acids strongly favors the trans-form[1]. Exposure to energy, particularly UV light, can induce isomerization between the cis and trans forms[2][3][4].

-

Hydrolysis : The glycosidic bond linking the glucose molecule to the coumaric acid is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would yield cis-p-coumaric acid and D-glucose.

-

Oxidation : Like other phenolic compounds, the hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation, which can lead to discoloration and loss of biological activity[2].

-

Photodegradation : Beyond isomerization, exposure to UV light can lead to other photochemical reactions, such as [2+2] cycloaddition, especially in concentrated solutions or the solid state, forming dimers like truxillic and truxinic acids[3][5].